[(Dichlorophosphanyl)methyl]phosphonic dichloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Dichlorophosphanyl)methyl]phosphonic dichloride can be synthesized through the oxidation of methyldichlorophosphine with sulfuryl chloride . The reaction is as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] Alternatively, it can be produced from methylphosphonates, such as dimethyl methylphosphonate, via chlorination with thionyl chloride . Various amines can catalyze this process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using sulfuryl chloride or chlorination processes with thionyl chloride . These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
[(Dichlorophosphanyl)methyl]phosphonic dichloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to methylphosphonyl difluoride using hydrogen fluoride or sodium fluoride.
Substitution: Reaction with alcohols to form dialkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen fluoride or sodium fluoride.
Substitution: Alcohols under mild conditions.
Major Products Formed
Oxidation: Methylphosphonyl difluoride.
Substitution: Dialkoxides.
Scientific Research Applications
[(Dichlorophosphanyl)methyl]phosphonic dichloride has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential use in biochemical studies.
Medicine: Explored for its role in the development of pharmaceuticals.
Industry: Utilized in the production of flame retardants and plastic stabilizers.
Mechanism of Action
The mechanism of action of [(Dichlorophosphanyl)methyl]phosphonic dichloride involves its reactivity with various nucleophiles, leading to the formation of different organophosphorus compounds . The molecular targets and pathways involved include the interaction with hydroxyl groups in alcohols and the formation of phosphonyl derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyldichlorophosphine: CH₃PCl₂.
Dimethyl methylphosphonate: (CH₃O)₂P(O)CH₃.
Uniqueness
[(Dichlorophosphanyl)methyl]phosphonic dichloride is unique due to its dual functionality, allowing it to participate in both oxidation and substitution reactions . This versatility makes it a valuable intermediate in the synthesis of various organophosphorus compounds .
Properties
IUPAC Name |
dichloro(dichlorophosphorylmethyl)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4OP2/c2-7(3)1-8(4,5)6/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJJMNJSCMXJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(Cl)Cl)P(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4OP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551360 |
Source
|
Record name | [(Dichlorophosphanyl)methyl]phosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63366-51-8 |
Source
|
Record name | [(Dichlorophosphanyl)methyl]phosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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